molecular formula C17H19N3O2 B2479872 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1797147-17-1

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2479872
CAS RN: 1797147-17-1
M. Wt: 297.358
InChI Key: QJYOPUOBIFQWMY-UHFFFAOYSA-N
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Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of JNJ-40411813 and belongs to the class of piperidine derivatives. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.

Scientific Research Applications

Pharmacological Evaluation

Research on derivatives closely related to (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, such as novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, has demonstrated potential pharmacological applications. These derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in various animal models, suggesting their potential for pain management (Tsuno et al., 2017).

Synthetic Methodologies

The synthesis of compounds incorporating both piperidine and pyridine rings, such as (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone, highlights the challenges in synthesizing heterocycles efficiently. A reported efficient method through six steps starting from D-pyroglutaminol demonstrates the complexity and the innovative approaches required in synthetic organic chemistry (Zhang et al., 2020).

Interaction with Biological Targets

Studies on compounds similar to this compound have explored their interaction with biological targets. For instance, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, demonstrating efficacy as c-Met/ALK dual inhibitors with potential antitumor activity (Li et al., 2013).

Antimicrobial Activity

Research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has shown that these compounds exhibit notable antimicrobial activity against various pathogenic bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Mechanism of Action

properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-5-4-7-16(19-13)22-14-8-11-20(12-9-14)17(21)15-6-2-3-10-18-15/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYOPUOBIFQWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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